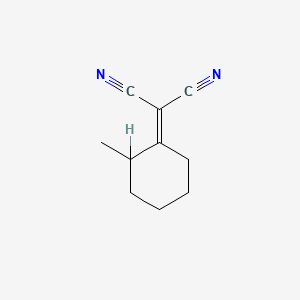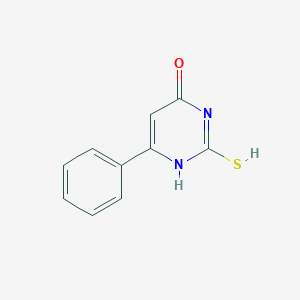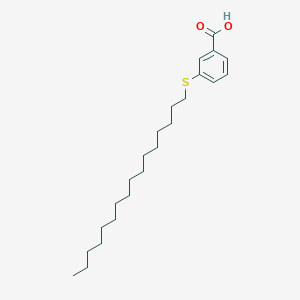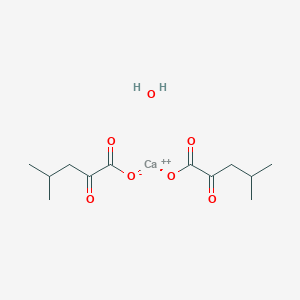
N-anilino-N'-cyclohexylcarbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG(16:0/14:0/18:1(9Z))[iso6] . This compound is a type of triglyceride, which is a lipid molecule composed of one glycerol molecule esterified with three fatty acids. Triglycerides are essential components of human metabolism and are involved in various biological processes, including energy storage and cellular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TG(16:0/14:0/18:1(9Z))[iso6] typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide.
Temperature: Elevated temperatures around 150-200°C to facilitate the esterification process.
Solvents: Organic solvents like toluene or hexane to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of triglycerides like TG(16:0/14:0/18:1(9Z))[iso6] is carried out in large-scale reactors. The process involves:
Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing of reactants.
Vacuum Distillation: To remove water formed during the esterification reaction.
Purification: Using techniques like chromatography to isolate the desired triglyceride.
Analyse Chemischer Reaktionen
Types of Reactions
TG(16:0/14:0/18:1(9Z))[iso6] undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and enzymes like lipases.
Oxidation: Reacting with oxygen to form peroxides and aldehydes, especially under oxidative stress conditions.
Hydrogenation: Adding hydrogen to unsaturated fatty acids to convert them into saturated fatty acids.
Common Reagents and Conditions
Hydrolysis: Water and lipase enzymes at physiological pH and temperature.
Oxidation: Oxygen or ozone under ambient conditions.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium or nickel at elevated temperatures and pressures.
Major Products Formed
Hydrolysis: Glycerol and free fatty acids.
Oxidation: Peroxides, aldehydes, and ketones.
Hydrogenation: Saturated triglycerides.
Wissenschaftliche Forschungsanwendungen
TG(16:0/14:0/18:1(9Z))[iso6] has several scientific research applications:
Chemistry: Studying lipid chemistry and the behavior of triglycerides under various conditions.
Biology: Investigating the role of triglycerides in cellular metabolism and energy storage.
Medicine: Exploring the impact of triglycerides on cardiovascular health and metabolic disorders.
Industry: Utilizing triglycerides in the production of biofuels, cosmetics, and food products.
Wirkmechanismus
The mechanism of action of TG(16:0/14:0/18:1(9Z))[iso6] involves its role as an energy storage molecule. It is hydrolyzed by lipase enzymes to release glycerol and fatty acids, which are then utilized in metabolic pathways to produce energy. The molecular targets include:
Lipase Enzymes: Catalyze the hydrolysis of triglycerides.
Mitochondria: Utilize fatty acids in beta-oxidation to generate ATP.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TG(160/160/181(9Z)): Another triglyceride with similar fatty acid composition but different positional isomers.
TG(180/180/181(9Z)): A triglyceride with stearic acid instead of palmitic and myristic acids.
Uniqueness
TG(16:0/14:0/18:1(9Z))[iso6] is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, such as melting point and oxidative stability. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
N-anilino-N'-cyclohexylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLHKOWKJTAAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N=C(NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7772133.png)
![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)

![N'-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide](/img/structure/B7772162.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)
![3-[(3-methylbenzoyl)amino]benzoic Acid](/img/structure/B7772183.png)
![(5E)-3-cyclohexyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7772195.png)



